molecular formula C14H20O2 B8764079 4-Allyl-1-ethoxymethoxy-2-ethylbenzene CAS No. 666710-30-1

4-Allyl-1-ethoxymethoxy-2-ethylbenzene

Cat. No. B8764079
M. Wt: 220.31 g/mol
InChI Key: SFHPXKJZVRLJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-1-ethoxymethoxy-2-ethylbenzene is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Allyl-1-ethoxymethoxy-2-ethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allyl-1-ethoxymethoxy-2-ethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

666710-30-1

Product Name

4-Allyl-1-ethoxymethoxy-2-ethylbenzene

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(ethoxymethoxy)-2-ethyl-4-prop-2-enylbenzene

InChI

InChI=1S/C14H20O2/c1-4-7-12-8-9-14(13(5-2)10-12)16-11-15-6-3/h4,8-10H,1,5-7,11H2,2-3H3

InChI Key

SFHPXKJZVRLJFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC=C)OCOCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 g (58 mmol) of 4-bromo-1-ethoxymethoxy-2-ethylbenzene are dissolved in 150 ml of DMF. 26.9 ml (87 mmol) of allyltributyltin are added, and then the mixture is degassed with a nitrogen stream. 1.2 g (1.8 mmol) of dichlorobis (triphenylphosphino)palladium are added, and the medium is heated at 120° C. for 10 hours. The reaction medium is poured into water, and then extracted with ethyl acetate. The residue obtained after drying and concentration is purified by chromatography on a silica column (eluent heptane, and then heptane 95/ethyl acetate 5). A yellow oil is obtained (m=13.6 g, y=100%).
Name
4-bromo-1-ethoxymethoxy-2-ethylbenzene
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.